In Vivo Thrombolytic Activity of TRIA-662 vs. Structurally Related Compounds
TRIA-662 induces a dose-dependent and sustained thrombolytic response in vivo that surpasses that of closely related compounds [1]. In a rat model of extracorporeal thrombus formation, TRIA-662 (MNA) at doses of 3-100 mg/kg demonstrated significant thrombolysis, whereas various structurally related compounds were either inactive or weaker thrombolytics [1].
| Evidence Dimension | In vivo thrombolytic activity |
|---|---|
| Target Compound Data | TRIA-662: Dose-dependent and sustained thrombolytic response at 3-100 mg/kg, associated with a rise in 6-keto-PGF1α |
| Comparator Or Baseline | Structurally related compounds: Inactive or weaker thrombolytics |
| Quantified Difference | TRIA-662 demonstrates superior thrombolytic efficacy compared to a panel of structurally related compounds |
| Conditions | Rat model of extracorporeal thrombus formation |
Why This Matters
This demonstrates that TRIA-662 is not merely a metabolite of niacin but possesses intrinsic anti-thrombotic activity that is structurally specific, guiding selection for thrombosis research over other related compounds.
- [1] Chlopicki S, Swies J, Mogielnicki A, et al. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. Br J Pharmacol. 2007;152(2):230-9. View Source
